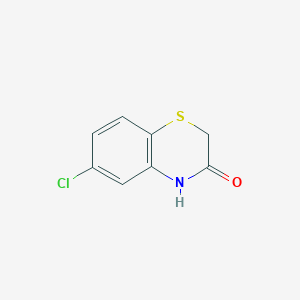2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-
CAS No.:
Cat. No.: VC13433058
Molecular Formula: C8H6ClNOS
Molecular Weight: 199.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6ClNOS |
|---|---|
| Molecular Weight | 199.66 g/mol |
| IUPAC Name | 6-chloro-4H-1,4-benzothiazin-3-one |
| Standard InChI | InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |
| Standard InChI Key | CUAYHCBWNOSTBU-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(S1)C=CC(=C2)Cl |
| Canonical SMILES | C1C(=O)NC2=C(S1)C=CC(=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Chloro-2H-1,4-benzothiazin-3(4H)-one belongs to the benzothiazine family, a class of sulfur- and nitrogen-containing heterocycles. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 6376-70-1 | |
| Molecular Formula | C₈H₆ClNOS | |
| Molecular Weight | 199.657 g/mol | |
| Exact Mass | 198.986 g/mol | |
| Synonyms | 6-Chloro-4H-benzo[1, thiazin-3-one |
The compound’s structure features a bicyclic system with a thiazine ring fused to a benzene ring. The chlorine substituent at the 6-position introduces electronic effects that influence reactivity and intermolecular interactions .
Crystallographic and Conformational Analysis
While direct crystallographic data for 6-chloro-2H-1,4-benzothiazin-3(4H)-one is limited, structural analogs such as 6-chloro-2H-1,4-benzoxazin-3(4H)-one (a benzoxazine derivative) adopt a screw-boat conformation in the heterocyclic ring, with atoms C1 and C2 deviating from the plane by 0.301 Å and 0.635 Å, respectively . Intermolecular N–H···O hydrogen bonding stabilizes the crystal lattice, a feature likely shared by the benzothiazine variant due to analogous hydrogen-bonding capabilities .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 6-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. A representative method for synthesizing its chloroacetyl derivative (CAS 145736-61-4) is outlined below :
Reaction Conditions and Steps
-
Reagents: Chloroacetyl chloride, anhydrous aluminum trichloride (AlCl₃), dichloromethane (solvent).
-
Procedure:
-
AlCl₃ (1.62 g, 12.15 mmol) is added to chloroacetyl chloride (912 µL, 12.11 mmol) in dichloromethane under an ice bath.
-
After 10 minutes, 2H-1,4-benzothiazin-3(4H)-one (500 mg, 3.027 mmol) is introduced, and the mixture is stirred for 4 hours under cooling.
-
The reaction proceeds overnight at room temperature, followed by quenching with ice water and 4N HCl.
-
The product is isolated as a pale yellow solid with a 95.6% yield .
-
Mechanistic Insights
The AlCl₃ acts as a Lewis acid, facilitating electrophilic aromatic substitution at the benzothiazine’s reactive positions. The chloroacetyl group introduces steric and electronic modifications, enabling further functionalization .
Physicochemical and Spectroscopic Properties
Solubility and Stability
While specific solubility data for the 6-chloro derivative is unavailable, its parent compound, 2H-1,4-benzothiazin-3(4H)-one (CAS 5325-20-2), exhibits limited aqueous solubility but dissolves in polar aprotic solvents like dimethylformamide (DMF). The chlorine substituent likely enhances lipophilicity, as evidenced by its calculated LogP value of 2.52 .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include N–H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C–Cl vibrations (~750 cm⁻¹).
-
NMR: The ¹H NMR spectrum would display aromatic protons (δ 7.0–7.5 ppm), a thiazine methylene group (δ 3.5–4.0 ppm), and an N–H proton (δ 10–12 ppm).
Comparative Analysis with Benzoxazine Analogs
The substitution of sulfur for oxygen increases electron density, potentially enhancing interactions with biological targets .
Challenges and Future Directions
Current limitations include sparse toxicity data and scalable synthesis methods. Future research should prioritize:
-
Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.
-
Process Optimization: Developing greener synthetic routes (e.g., catalytic methods).
-
Structural Modifications: Introducing fluorinated or methylated groups to modulate bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume